molecular formula C10H21NO4S B12937809 tert-Butyl (R)-4-amino-2-methyl-2-(methylsulfonyl)butanoate

tert-Butyl (R)-4-amino-2-methyl-2-(methylsulfonyl)butanoate

Cat. No.: B12937809
M. Wt: 251.35 g/mol
InChI Key: VYWGVTVDZIOHSV-SNVBAGLBSA-N
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Description

tert-Butyl ®-4-amino-2-methyl-2-(methylsulfonyl)butanoate is a compound that belongs to the class of tert-butyl esters. These esters are widely used in synthetic organic chemistry due to their stability and reactivity. The compound features a tert-butyl group, an amino group, and a methylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl esters, including tert-Butyl ®-4-amino-2-methyl-2-(methylsulfonyl)butanoate, can be achieved through several methods. One common approach involves the reaction of the corresponding amino acid with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method provides good yields and tolerates a variety of amino acid side chains and substituents.

Another method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . This approach allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.

Industrial Production Methods

Industrial production of tert-butyl esters often employs similar methods but on a larger scale. The use of flow microreactor systems is particularly advantageous in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-4-amino-2-methyl-2-(methylsulfonyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

tert-Butyl ®-4-amino-2-methyl-2-(methylsulfonyl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ®-4-amino-2-methyl-2-(methylsulfonyl)butanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions . The amino and methylsulfonyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-4-amino-2-methyl-2-(methylsulfonyl)butanoate is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H21NO4S

Molecular Weight

251.35 g/mol

IUPAC Name

tert-butyl (2R)-4-amino-2-methyl-2-methylsulfonylbutanoate

InChI

InChI=1S/C10H21NO4S/c1-9(2,3)15-8(12)10(4,6-7-11)16(5,13)14/h6-7,11H2,1-5H3/t10-/m1/s1

InChI Key

VYWGVTVDZIOHSV-SNVBAGLBSA-N

Isomeric SMILES

C[C@@](CCN)(C(=O)OC(C)(C)C)S(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)C(C)(CCN)S(=O)(=O)C

Origin of Product

United States

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